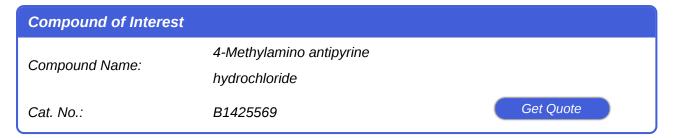


A Comprehensive Technical Review of 4-Methylaminoantipyrine Hydrochloride Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylaminoantipyrine hydrochloride (4-MAA HCI) is the primary active metabolite of the widely used non-opioid analgesic and antipyretic drug, metamizole (also known as dipyrone). [1][2] Following oral administration, metamizole is rapidly hydrolyzed in the gastrointestinal tract to 4-methylaminoantipyrine (4-MAA), which is then absorbed and is responsible for the majority of the pharmacological effects.[1][2] This technical guide provides a comprehensive review of the existing research on 4-MAA hydrochloride, focusing on its synthesis, analytical methods, pharmacology, and toxicology. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Synthesis and Chemical Properties

The synthesis of 4-Methylaminoantipyrine can be achieved through various methods, with a common approach involving the methylation of 4-aminoantipyrine. One patented method describes a one-step synthesis using dimethyl carbonate as a methylating agent in an ionic liquid medium.[3]

A more traditional industrial synthesis route starts from 4-aminoantipyrine, which is first formylated with formic acid. The resulting 4-(formamido group) phenazone is then methylated



using dimethyl sulfate under basic conditions to produce 4-formyl novalgin. The final step involves the removal of the formyl group via acid hydrolysis to yield 4-methylaminoantipyrine.[3]

The precursor, 4-aminoantipyrine, can be synthesized from antipyrine through a process of nitrosation followed by reduction and hydrolysis.[4]

Chemical Structure:

Caption: Chemical Structure of 4-Methylaminoantipyrine.

Analytical Methodology

Accurate quantification of 4-MAA in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the most common and sensitive method for this purpose.[5][6]

Table 1: LC-MS Method for Quantification of 4-MAA in

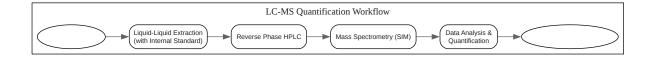
Human Plasma[5]

Parameter	Value		
Extraction Method	Liquid-liquid extraction		
Chromatographic Column	Reverse phase		
Mobile Phase	Isocratic		
Detection Mode	Selected Ion Monitoring (SIM)		
Ion Monitored (m/z)	[M+H]+, 218.2		
Internal Standard	4-isopropylantipyrine (m/z 231.3)		
Linear Range	0.2 to 10.0 μg/mL		
Lower Limit of Detection	0.04 μg/mL		
Recovery	80%		

Experimental Protocol: Quantification of 4-MAA in Human Plasma by LC-MS[5]



- Sample Preparation:
 - To 100 μL of human plasma, add the internal standard (4-isopropylantipyrine).
 - Perform liquid-liquid extraction using an appropriate organic solvent.
 - Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Inject the reconstituted sample into the LC-MS system.
 - Separate the analyte on a reverse-phase column using an isocratic mobile phase.
- Mass Spectrometric Detection:
 - Analyze the eluent using a mass spectrometer in selected ion monitoring (SIM) mode.
 - Monitor the [M+H]+ ions for 4-MAA (m/z 218.2) and the internal standard (m/z 231.3).
- · Quantification:
 - Construct a calibration curve using known concentrations of 4-MAA.
 - Determine the concentration of 4-MAA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Caption: Workflow for LC-MS quantification of 4-MAA.



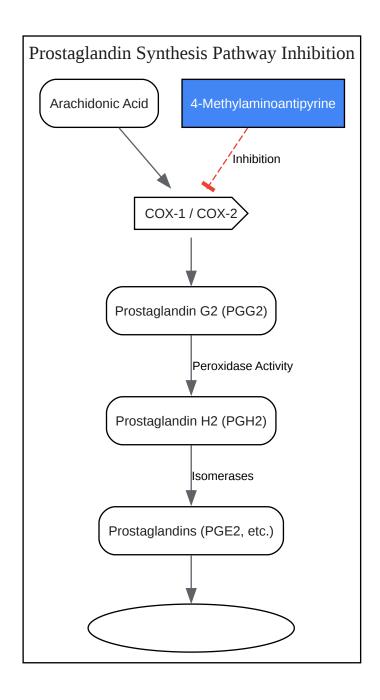
Pharmacology

4-MAA exhibits analgesic, antipyretic, and weak anti-inflammatory properties.[7] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[7][8]

Mechanism of Action: COX Inhibition

4-MAA and its metabolite, 4-aminoantipyrine (AA), are known to inhibit COX enzymes.[1] However, the exact nature of this inhibition is complex and may differ from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9] Some studies suggest that metamizole's metabolites may not act as classical competitive inhibitors at the active site of COX but rather "redirect" prostaglandin synthesis.[10]





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Caption: Inhibition of the Prostaglandin Synthesis Pathway by 4-MAA.

Alternative Mechanisms of Action

Beyond COX inhibition, other mechanisms have been proposed to contribute to the analgesic effects of 4-MAA. These include:



- Activation of the opioidergic and cannabinoid systems: The analgesic effects may be partly mediated through the activation of these endogenous pain-modulating systems.[9][11]
- Inhibition of COX-3: Some evidence suggests that metamizole may preferentially inhibit the COX-3 isoform, which is primarily found in the central nervous system.[1][11]
- Modulation of ion channels: The anti-hyperalgesic effect of 4-MAA may be mediated by the opening of ATP-sensitive potassium channels.[1]

Pharmacokinetics

4-MAA is the major active metabolite of metamizole and its pharmacokinetic profile has been studied in various species.

Table 2: Pharmacokinetic Parameters of 4-Methylaminoantipyrine (MAA)



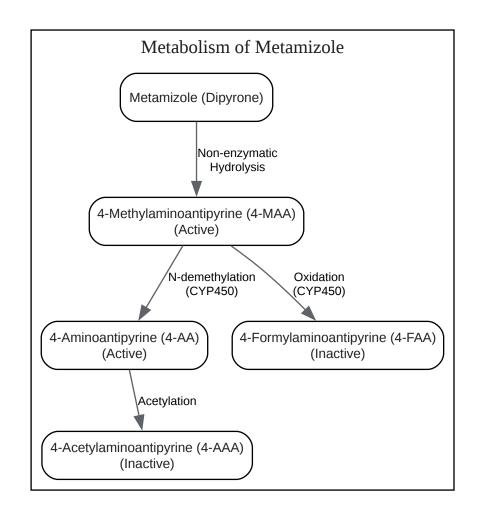
Species	Dose & Route	Tmax (h)	Cmax (µg/mL)	t1/2 (h)	Bioavaila bility	Referenc e
Human	500 mg, oral (as Dipyrone)	1.2 - 2.0	-	2.6 - 3.5	85% (as MAA)	[1]
Dog	25 mg/kg, IV (as Dipyrone)	-	174.84 - 238.29	11.25 - 44.44	-	[12][13]
Sheep	20 mg/kg, IV (as Metamizole)	-	-	-	-	[14][15]
Piglets	100 mg/kg, IM (as Metamizole)	-	47.59	8.57	-	[7][16]
Calves	40 mg/kg, IV (as Metamizole)	-	-	6.23	-	[17]

Note: Pharmacokinetic parameters can vary significantly based on factors such as age, health status, and genetics.

Metabolism

Metamizole is a prodrug that is non-enzymatically hydrolyzed to 4-MAA.[2] 4-MAA is then further metabolized in the liver by cytochrome P450 enzymes to other metabolites, including 4-aminoantipyrine (AA), which also possesses analgesic properties, and inactive metabolites such as 4-formylaminoantipyrine (FAA) and 4-acetylaminoantipyrine (AAA).[1][2]





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